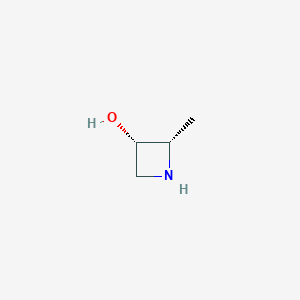

(2S,3S)-2-methylazetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(2S,3S)-2-methylazetidin-3-ol |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4-/m0/s1 |

InChI Key |

QIFJASJJDSEUFV-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CN1)O |

Canonical SMILES |

CC1C(CN1)O |

Origin of Product |

United States |

Stereoselective Synthesis of 2s,3s 2 Methylazetidin 3 Ol and Its Enantiopure Congeners

Methodologies for Chiral Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring with precise stereochemical control is a challenging yet essential task. Various synthetic strategies have been developed, broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule, often a γ-amino alcohol or a related derivative.

Reductive cyclization methods often commence with precursors that are subsequently reduced to facilitate the ring-closing step. One notable example involves the electroreductive cyclization of chiral aromatic α-imino esters. These precursors, derived from (S)-α-amino acids, undergo cyclization in the presence of chlorotrimethylsilane (B32843) and triethylamine (B128534) to yield cis-2,4-disubstituted azetidine-3-ones with high diastereoselectivity and enantiomeric excess. researchgate.net The resulting azetidin-3-one (B1332698) can then be stereoselectively reduced to the corresponding azetidin-3-ol (B1332694).

Another approach is the reductive cyclization of aza-Michael adducts. For instance, the adducts of chalcones and diethyl N-arylphosphoramidates can be subjected to a one-pot procedure involving reduction with sodium borohydride (B1222165) followed by reaction with sodium hydride to afford 1,2,4-trisubstituted azetidines diastereoselectively. researchgate.net The catalytic reductive carbonylation of aromatic nitro compounds also presents a viable route for synthesizing nitrogen-containing heterocycles. unimi.it

| Precursor Type | Reagents/Conditions | Product | Stereoselectivity |

| Chiral aromatic α-imino esters | Electroreduction, TMSCl, TEA | cis-2,4-disubstituted azetidine-3-ones | >99% de, 85-99% ee researchgate.net |

| Aza-Michael adducts of chalcones | NaBH4, then NaH | 1,2,4-trisubstituted azetidines | Diastereoselective researchgate.net |

| Aromatic nitro compounds | Pd or Pd/Ru catalyst, formate (B1220265) esters | Nitrogen heterocycles | High yields unimi.it |

Electrophilic cyclization involves the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule. A common strategy is the iodocyclization of homoallylamines, which yields functionalized 2-(iodomethyl)azetidine derivatives. rsc.org This method provides a scaffold that can be further elaborated to introduce the desired substituents.

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds with high efficiency and selectivity. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.orgsnnu.edu.cn This method allows for the direct formation of the azetidine ring from readily available precursors. snnu.edu.cnrsc.org

Similarly, rhodium and copper carbenoid N–H insertion reactions of α,α′-dialkyl-α-diazoketones have been shown to produce cis-2,4-dialkyl-azetidin-3-ones as single diastereoisomers. researchgate.net These azetidin-3-ones are valuable intermediates that can be reduced to the corresponding 3-hydroxyazetidines. The development of transition metal-catalyzed sp³ C–H activation and intramolecular C–N coupling has provided a robust strategy for constructing various nitrogen heterocyclic scaffolds, including azetidines. snnu.edu.cnrsc.org

| Catalyst/Metal | Reaction Type | Substrate | Product |

| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Functionalized amines | Functionalized azetidines rsc.org |

| Rhodium/Copper | Carbenoid N–H insertion | α,α′-dialkyl-α-diazoketones | cis-2,4-dialkyl-azetidin-3-ones researchgate.net |

| Copper(I) | Skeletal Rearrangement | O-propargylic oximes | Azetidine nitrones acs.org |

The intramolecular aminolysis of epoxy amines provides a direct and stereospecific route to 3-hydroxyazetidines. nih.gov The regioselectivity of the ring-opening of the epoxide is a crucial factor. frontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.orgelsevierpure.comnih.gov This method is tolerant of various functional groups. nih.govfrontiersin.orgnih.gov The cyclization of 2,3-epoxyamines can be controlled by using magnesium bromide, proceeding with retention of stereochemistry due to a double inversion mechanism. researchgate.net

| Catalyst/Reagent | Substrate | Key Feature | Product |

| La(OTf)₃ | cis-3,4-epoxy amines | C3-selective aminolysis nih.govfrontiersin.org | Azetidines nih.govelsevierpure.comnih.gov |

| Magnesium Bromide | 2,3-epoxyamines | Controlled regioselectivity | 3-Hydroxyazetidines researchgate.net |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions offer an alternative and powerful approach to constructing the azetidine ring. These reactions involve the combination of two different molecules to form the four-membered ring in a single step.

Visible-light-mediated [2+2] photocycloadditions have recently gained attention for the synthesis of azetidines. springernature.comresearchgate.net An intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, facilitated by visible-light-mediated triplet energy transfer, can produce highly functionalized azetidines. springernature.com This aza Paternò-Büchi reaction represents a significant advancement in the field. rsc.org

Another notable cycloaddition is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides. acs.org This reaction, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, provides a route to enantioenriched exo-imido azetidines with excellent yields and enantioselectivities. acs.org Additionally, copper-catalyzed dearomative [5+3] cycloadditions have been developed for the synthesis of chiral diazocine derivatives, showcasing the versatility of cycloaddition strategies in constructing complex heterocyclic systems. bohrium.com

Ring Contraction and Expansion Methodologies

Ring contraction and expansion reactions provide alternative pathways to substituted azetidines. A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines.

Conversely, ring expansion of three-membered heterocycles, specifically aziridines, is a well-explored strategy. A biocatalytic one-carbon ring expansion of aziridines to azetidines has been developed using an engineered cytochrome P450 enzyme. This enzymatic approach facilitates a chemrxiv.orgrsc.org-Stevens rearrangement with exceptional stereocontrol. Rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene also delivers highly substituted methylene azetidines with excellent regio- and stereoselectivity. rsc.org More recently, a gold-catalyzed 4-exo-dig cyclization has been employed in a rearrangement of propargylic aziridines to produce stereoselective (Z)-alkylidene azetidines. These methods highlight the versatility of ring-size manipulation in accessing the strained azetidine core.

C-H Activation and Functionalization Routes

The direct functionalization of C-H bonds on a pre-existing azetidine ring is a powerful and increasingly utilized strategy for synthesizing complex derivatives. Palladium-catalyzed C(sp³)-H activation has been successfully applied to azetidine-containing molecules. Using a directing group, such as 8-aminoquinoline, allows for the site-selective arylation of the C3 position of an azetidine ring. For example, the C3 arylation of N-TFA-protected D-azetidine-2-carboxylic acid derivatives has been achieved with a variety of aryl iodides.

This C-H activation approach offers a convergent route to di-functionalized azetidines. A strategy combining Cβ–H activation of an alkyl carboxylic acid followed by decarboxylative functionalization provides modular access to frameworks with controlled stereochemistry. The development of Rh(I)-catalyzed asymmetric C-H functionalization has also expanded the toolkit for modifying saturated aza-heterocycles, including azetidine, with good regio- and enantioselectivities. These methods are particularly valuable as they allow for the late-stage modification of the azetidine scaffold, providing access to derivatives that would be challenging to synthesize through de novo ring construction.

| Method | Catalyst/Reagents | Substrate | Functionalization Site | Reference |

|---|---|---|---|---|

| Directed C(sp³)–H Arylation | Pd(OAc)2, Ag2CO3, Aryl Iodide | N-protected azetidine-2-carboxylic acid | C3 | |

| Intramolecular C(sp³)–H Amination | Pd(OAc)2, PhI(OAc)2 | Picolinamide (PA) protected amine | γ-C-H | |

| Rh(I)-Catalyzed C-H Arylation | Rh(I) complex with chiral ligand | Saturated aza-heterocycles | α-N |

Asymmetric Induction in (2S,3S)-2-Methylazetidin-3-ol Synthesis

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry during the synthesis of enantiomerically pure compounds. In the context of azetidine synthesis, chiral auxiliaries can be temporarily incorporated into the reacting molecule to direct the formation of new stereocenters. A classic example is the use of Evans oxazolidinones. These auxiliaries can be attached to a precursor molecule to guide subsequent alkylation or aldol (B89426) reactions with high diastereoselectivity. After the desired stereocenters are set, the auxiliary can be cleaved and recovered.

For the synthesis of substituted azetidines, a chiral auxiliary can be employed to control the stereochemistry of substituents on the ring. For instance, the diastereoselective β-aminoethylation of metalated SAMP-/RAMP-hydrazones with tosylaziridine has been used to create chiral γ-amino nitriles and ketones, which are precursors for cyclic amino acids. nih.gov Similarly, (1S,2R)-2-aminocyclopentan-1-ol has been developed into a highly effective chiral auxiliary for asymmetric alkylations and syn-aldol reactions, achieving excellent diastereofacial selectivities. The use of camphorsultam as a chiral auxiliary has also been shown to be effective in inducing asymmetry in reactions such as Michael additions. These auxiliary-based methods provide reliable pathways to enantiopure building blocks like this compound, where the stereochemistry is established through a covalent bond to a chiral moiety.

Asymmetric Catalysis in Azetidinol (B8437883) Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of azetidinols, offering efficient routes to these chiral building blocks. Both organocatalytic and metal-catalyzed methods have been successfully employed to control the stereochemical outcome of key bond-forming reactions.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has provided innovative approaches to the asymmetric synthesis of azetidine derivatives. scienceopen.com These methods often rely on the formation of transient chiral intermediates that direct the stereochemical course of the reaction. nih.govmdpi.com Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been effective in promoting enantioselective reactions. nih.gov For instance, thiourea (B124793) and squaramide catalysts have been utilized in the asymmetric synthesis of α-azetidinyl alkyl halides, which are versatile precursors to other functionalized azetidines. nih.gov These catalysts operate through hydrogen bonding interactions to create a chiral environment, leading to high yields and enantioselectivities. scienceopen.comnih.gov

Another significant organocatalytic strategy involves the use of proline and its derivatives to catalyze asymmetric aldol and Mannich reactions, which can be adapted for the construction of the azetidine ring. mdpi.com The catalytic cycle often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophile in a stereocontrolled manner. d-nb.info

Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective synthesis of azetidinols. nih.govcatalyst-enabling-synthetic-chemistry.com These methods often involve the formation of chiral metal complexes that can effectively control the stereochemistry of bond formations. nih.gov

Iridium-catalyzed reductive couplings have been successfully applied to the synthesis of chiral α-stereogenic azetidinols. nih.gov For example, the use of an iridium-tol-BINAP catalyst in the reductive coupling of an azetidinone with an allyl acetate, mediated by 2-propanol, affords the corresponding chiral azetidinol with high enantioselectivity. nih.gov The proposed mechanism involves the formation of a chiral iridium complex that dictates the facial selectivity of the nucleophilic addition to the ketone. nih.gov

Copper-catalyzed reactions have also proven valuable in azetidine synthesis. For instance, copper(II) triflate has been used to catalyze the ring-opening of chiral azetidines with alcohols, yielding enantiopure γ-amino ethers. rsc.org Furthermore, copper-catalyzed photoinduced radical cyclization of ynamides represents a novel approach to constructing the azetidine ring. nih.gov

Palladium-catalyzed C-H amination reactions provide another powerful strategy for the diastereoselective formation of highly substituted azetidines. researchgate.net The use of a benziodoxole tosylate oxidant in conjunction with AgOAc was found to be crucial for selectively promoting the reductive elimination pathway that leads to the desired azetidine products. researchgate.net

The following table summarizes selected metal-catalyzed enantioselective transformations for the synthesis of chiral azetidines:

| Metal Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

| Iridium-tol-BINAP | Reductive Coupling | Azetidinone, Allyl Acetate | Chiral α-Stereogenic Azetidinol | High enantioselectivity mediated by 2-propanol. nih.gov |

| Copper(II) Triflate | Ring-Opening | Chiral Azetidine, Alcohol | Enantiopure γ-Amino Ether | Catalytic ring-opening with various alcohols. rsc.org |

| Copper Iodide | Photoinduced Radical Cyclization | Ynamide | Substituted Azetidine | Anti-Baldwin cyclization with good functional group tolerance. nih.gov |

| Palladium(II) | γ-C−H Amination | Cyclic Alkyl Amine | Highly Substituted Azetidine | Diastereoselective formation of enantiopure azetidines. researchgate.net |

Enantioselective Syntheses via Chiral Pool Precursors

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.orgmdpi.com This approach is particularly advantageous when the desired stereochemistry of the target molecule matches that of the chiral precursor. wikipedia.org Amino acids, with their inherent chirality, are excellent chiral pool starting materials for the synthesis of nitrogen-containing heterocycles like azetidines. mdpi.com

For example, L-proline has been used as a scaffold to construct the indolizidine skeleton, a related bicyclic system, demonstrating the utility of amino acids in directing the formation of complex nitrogen heterocycles. mdpi.com Similarly, D-serine has been employed in the synthesis of complex molecules through transformations that preserve the initial stereocenter. mdpi.com The synthesis of (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid equivalents has been achieved starting from Garner's aldehyde, a derivative of serine, highlighting the power of this approach for constructing molecules with multiple stereocenters. elsevierpure.com

Brigaud and coworkers developed a route to enantiopure α-trifluoromethylated azetidine-2-carboxylic acid starting from the chiral amino alcohol (R)-phenylglycinol. rsc.org The synthesis involved the condensation with ethyl trifluoroacetoacetate to form a chiral oxazolidine (B1195125) as a single diastereomer, which was then converted to the azetidine through a series of steps including a NaH promoted cyclization. rsc.org

Diastereoselective Control in Substituted Azetidinol Formation

Achieving diastereoselective control is crucial when synthesizing substituted azetidinols with multiple stereocenters. The relative stereochemistry of the substituents on the azetidine ring significantly influences the molecule's biological activity and physical properties.

One common strategy involves the electrophilic cyclization of homoallylamines. bham.ac.uk For instance, selenium-induced cyclization of β-methyl substituted homoallylamines can produce a mixture of (cis/trans)-azetidines, with the ratio often favoring the trans isomer. bham.ac.uk The stereochemical outcome of such cyclizations is kinetically controlled, and the trans products are generally more thermodynamically stable due to reduced steric hindrance. acs.org

The reduction of substituted azetidin-3-ones is another important method for generating azetidinols with controlled diastereoselectivity. The stereochemistry of the resulting alcohol is influenced by the directing effect of the existing substituents on the ring. For example, the reduction of cis-4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones affords the corresponding cis-azetidin-3-ols. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles can be highly diastereoselective, providing access to polysubstituted pyrrolidines that can be precursors to or analogs of azetidines. researchgate.net The diastereoselectivity is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile. researchgate.net

Synthetic Routes Incorporating the Methyl and Hydroxyl Functionalities

The specific placement of the methyl and hydroxyl groups on the azetidine ring, as in this compound, requires synthetic strategies that can precisely control the stereochemistry at both the C2 and C3 positions.

Strategies for Introducing the C2-Methyl Stereocenter

The introduction of the C2-methyl group with the correct stereochemistry is a key step in the synthesis of this compound. Several strategies have been developed to achieve this.

One approach involves the cyclization of a precursor that already contains the desired methyl stereocenter. For example, the iodocyclization of appropriately substituted homoallylamines can lead to the formation of 2-methyl-substituted azetidines. bham.ac.uk The stereochemistry at C2 is established from the chiral precursor.

Another strategy is the α-alkylation of a pre-formed azetidine ring. This can be achieved through the formation of an enolate or azaenolate followed by reaction with a methylating agent. The stereoselectivity of this alkylation is often directed by the existing substituents on the azetidine ring or by the use of a chiral auxiliary. De Kimpe and coworkers have demonstrated the α-alkylation of azetidinone scaffolds using lithium azaenolates. researchgate.net

The radical cyclization of ynamides derived from optically enriched β-aminoalcohols provides another route to C2,C3-disubstituted azetidines. nih.gov Starting from a diastereomeric mixture of the ynamide precursor can lead to the formation of the trans-disubstituted azetidine as the preferred product. nih.gov

The following table highlights different strategies for introducing the C2-methyl stereocenter:

| Strategy | Description | Key Intermediates | Stereochemical Control |

| Cyclization of Chiral Precursors | The azetidine ring is formed from an acyclic precursor that already contains the C2-methyl stereocenter. | Substituted homoallylamines | Derived from the chiral starting material. bham.ac.uk |

| α-Alkylation of Azetidines | A methyl group is introduced at the C2 position of a pre-existing azetidine ring. | Azetidine enolates/azaenolates | Directed by existing substituents or chiral auxiliaries. researchgate.net |

| Radical Cyclization | A radical cyclization of a ynamide derived from a chiral amino alcohol establishes the C2-methyl group. | Ynamide precursors | Substrate control, often favoring the trans-diastereomer. nih.gov |

Stereocontrol of the C3-Hydroxyl Group

The establishment of the trans relationship between the C2-methyl group and the C3-hydroxyl group in this compound is a key synthetic challenge. Several strategies have been developed to address this, ranging from the use of chiral starting materials to substrate- and reagent-controlled diastereoselective reactions.

One effective approach utilizes the chiral pool, employing readily available and enantiopure starting materials to dictate the stereochemistry of the final product. For instance, the synthesis can commence from N-(tert-butoxycarbonyl)-L-threonine methyl ester ewha.ac.kr. In this strategy, the inherent stereocenters of the amino acid are transferred to the azetidine ring. The synthesis involves the protection of the amino and hydroxyl groups of L-threonine, followed by a series of transformations to construct the four-membered ring, ensuring the desired (2S,3S) configuration is maintained.

Another powerful method involves the diastereoselective functionalization of a pre-formed azetidine ring. This can be achieved through the α-lithiation of an N-protected 3-substituted azetidine followed by trapping with an electrophile. For example, the lithiation of an N-thiopivaloyl-3-arylazetidine and subsequent reaction with an electrophile has been shown to proceed with high trans-diastereoselectivity uni-muenchen.de. This method allows for the introduction of various substituents at the C2 position with predictable stereocontrol relative to the C3 substituent.

Furthermore, the stereochemistry of the C3-hydroxyl group can be controlled during its formation. The reduction of a corresponding 2-methylazetidin-3-one precursor is a direct method to introduce the hydroxyl group researchgate.net. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation, favoring the formation of the trans-(2S,3S) isomer over the cis isomer.

Diastereoselective photocyclization reactions also offer a unique approach to constructing the 2,3-disubstituted azetidin-3-ol system. In this method, chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines undergo cyclization upon irradiation to yield azetidin-3-ol derivatives acs.org. The stereochemical outcome of this reaction is highly dependent on the nature of the substituent on the nitrogen atom, which directs the stereoselective formation of the hydroxyl group acs.org. For example, N-benzyl substituted precursors have been shown to lead to a single diastereomer acs.org.

Table 1: Diastereoselectivity in the Synthesis of 2,3-Disubstituted Azetidines

| Precursor/Method | Reagents/Conditions | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-thiopivaloyl-3-phenylazetidine | 1. s-BuLi, TMEDA, THF, -78 °C; 2. MeI | 1-thiopivaloyl-2-methyl-3-phenylazetidine | >95:5 (trans:cis) | 68 | uni-muenchen.de |

| 2-acyl-3-benzyl-perhydro-1,3-benzoxazine | hv | 2,3-disubstituted azetidin-3-ol | Single diastereomer | - | acs.org |

| 2-arylazetidine synthesis intermediate | LiDA-KOR superbase, THF, -78 °C | 1-methyl-2-(n-propyl)azetidine derivative | Regio- and diastereoselective | Moderate to good | nih.gov |

| N-Boc-azetine | CuBr, (S,S)-L1, B₂pin₂, NaOtBu | 2-boryl-3-allyl-azetidine | >20:1 | High |

This table is interactive. Users can sort and filter the data.

Scalability and Efficiency of Synthetic Methods for this compound

For a synthetic method to be practically useful, particularly in the context of pharmaceutical development, it must be scalable and efficient. Several of the stereoselective methods for preparing substituted azetidines have been evaluated for their scalability.

The use of continuous-flow microreactors represents a modern approach to enhance the scalability and efficiency of chemical syntheses. For the production of the related compound, 1-benzhydryl-3-methylazetidin-3-ol, a continuous-flow process has been shown to provide higher yields (80-85%) compared to traditional batch processes (65-70%) . This technology offers advantages in terms of heat and mass transfer, reaction time control, and safety, making it an attractive option for large-scale production.

Table 2: Efficiency of Scalable Synthetic Methods for Substituted Azetidines

| Reaction/Process | Scale | Product | Yield (%) | Notes | Reference |

|---|---|---|---|---|---|

| Two-step azetidine synthesis | 0.5 mmol | 2-Arylazetidine derivative | Moderate to good | - | acs.org |

| Two-step azetidine synthesis | 20 mmol | 2-Arylazetidine derivative | Similar to 0.5 mmol scale | Demonstrates scalability | acs.org |

| Intermediate formation | 30.0 mmol | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | 60 | - | acs.org |

| Intermediate formation | 1.0 mmol | (3-((trityloxy)methyl)oxiran-2-yl)methyl 4-methylbenzenesulfonate (B104242) derivative | 88 | - | acs.org |

| Cyclization to final product | 0.63 mmol | 1-(2-(4-Methoxyphenyl)-1-methylazetidin-3-yl)-2-(trityloxy)ethan-1-ol | 76 | - | acs.org |

| Cyclization to final product | 0.83 mmol | 1-(2-(3-Methoxyphenyl)-1-methylazetidin-3-yl)-2-(trityloxy)ethan-1-ol | 72 | - | acs.org |

| Continuous-flow synthesis | Lab scale | 1-Benzhydryl-3-methylazetidin-3-ol | 80-85 | Compared to 65-70% in batch |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Transformation Chemistry of 2s,3s 2 Methylazetidin 3 Ol

Ring-Opening Reactions and Mechanistic Considerations

The significant ring strain of the azetidine (B1206935) ring, estimated to be approximately 25.4 kcal/mol, is a primary driver for its reactivity. organic-chemistry.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for facile ring-opening under appropriate conditions, providing access to a range of functionalized acyclic amine derivatives. organic-chemistry.org

Nucleophilic Ring Opening Strategies

The ring-opening of azetidines, including derivatives like (2S,3S)-2-methylazetidin-3-ol, can be achieved with a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile. While specific studies on the nucleophilic ring-opening of this compound are not extensively documented in publicly available literature, general principles of azetidine chemistry suggest that nucleophilic attack would preferentially occur at the less sterically hindered C4 position.

Electrophilic Activation and Ring Scission

Strain-Driven Reactivity Profiles

The reactivity of azetidines is fundamentally driven by the considerable ring strain inherent to the four-membered heterocyclic system. organic-chemistry.org This strain energy, while rendering the molecule reactive, is balanced by a greater stability compared to the analogous three-membered aziridines, which allows for easier handling and more controlled chemical manipulations. organic-chemistry.org The relief of this ring strain is a powerful thermodynamic driving force for ring-opening reactions. This "spring-loaded" nature of the azetidine ring is a key feature in its synthetic utility, enabling the formation of linear amine derivatives that would be more challenging to access through other synthetic routes. The presence of substituents, such as the methyl and hydroxyl groups in this compound, can further modulate this reactivity by influencing the electronics and sterics of the ring.

Functionalization and Derivatization at Nitrogen, Carbon, and Oxygen Centers

Beyond ring-opening reactions, the functional handles present in this compound allow for a range of derivatization strategies, enabling the modification of its properties and its incorporation into larger molecular scaffolds.

N-Alkylation, N-Acylation, and N-Protection Strategies

The secondary amine of the azetidine ring is a key site for functionalization.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination procedures. These reactions introduce new substituents onto the nitrogen, modifying the steric and electronic properties of the molecule.

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides is a common transformation. This reaction is often used to install an amide functionality, which can alter the biological activity or serve as a protecting group.

N-Protection: The nitrogen atom is frequently protected to prevent unwanted side reactions during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org A general one-pot procedure for the N-Boc protection of secondary amines involves a tandem direct reductive amination of an aldehyde with the amine in the presence of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and sodium triacetoxyborohydride. nih.gov This method has been shown to be efficient and versatile, providing high yields of the N-Boc protected secondary amine. nih.gov

| Reagent/Catalyst System | Reaction Type | General Applicability | Reference |

| (Boc)₂O / Sodium Triacetoxyborohydride | N-Boc Protection | Efficient for a wide variety of primary amines and aldehydes. | nih.gov |

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for derivatization.

O-Acylation and O-Silylation: The hydroxyl group can be acylated to form esters or silylated to form silyl (B83357) ethers. These transformations are useful for protecting the hydroxyl group or for introducing new functional moieties. The choice of acylating or silylating agent and the reaction conditions can allow for selective functionalization of the hydroxyl group in the presence of the azetidine nitrogen, particularly if the nitrogen is already protected.

No specific experimental data for the functionalization of the hydroxyl group of this compound were found in the searched literature. However, general methods for the acylation and silylation of secondary alcohols are well-established in organic synthesis.

C-H Functionalization and C-C Bond Formations

The selective functionalization of C-H bonds and the construction of new carbon-carbon bonds are pivotal strategies in the synthesis of complex molecules. While direct C-H functionalization and C-C bond formation on the parent this compound are not extensively documented, studies on analogous azetidine systems provide significant insights into the potential reactivity of this scaffold.

A notable strategy for C-H functionalization in azetidines involves directed C(sp³)–H arylation. For instance, a palladium-catalyzed process has been successfully applied to the C3 position of azetidine-2-carboxylic acid derivatives. acs.org This reaction, guided by a directing group attached to the nitrogen atom, demonstrates the feasibility of selectively activating a specific C-H bond within the azetidine ring, even in the presence of other potentially reactive sites. This methodology offers a pathway to introduce aryl groups, a common motif in pharmaceuticals, onto the azetidine core with high stereospecificity. acs.org

Carbon-carbon bond formation on the azetidine ring has been achieved through various methods, including radical coupling reactions and the addition of organometallic reagents. For example, intermolecular radical coupling has been employed to form a C-C bond at the C4 position of an azetidin-2-one (B1220530) ring. rsc.org While this example involves a β-lactam, the principles of radical reactivity could potentially be adapted to the this compound system.

More directly related to the 2,3-disubstituted azetidine core, an enantioselective copper-catalyzed boryl allylation of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines. nih.govnih.gov This method simultaneously installs a boryl and an allyl group across the C=N bond of an azetine precursor, creating two new stereocenters with high control. The resulting versatile boryl and allyl functionalities can be further transformed, providing access to a diverse range of substituted azetidines. nih.govnih.gov Although this is a synthetic method for azetidines rather than a direct functionalization of a pre-existing one, it highlights a powerful strategy for C-C bond formation that establishes the 2,3-disubstituted pattern.

The following table summarizes representative C-C bond forming reactions on azetidine-related structures:

| Reaction Type | Substrate | Reagents | Product | Reference |

| Directed C(sp³)–H Arylation | N-protected azetidine-2-carboxylic acid | Pd catalyst, Aryl halide | 3-Aryl-azetidine-2-carboxylic acid derivative | acs.org |

| Radical Coupling | Azetidin-2-one | Enone, tri-n-butyltin hydride | 4-(Cyclohexanon-2-yl)azetidin-2-one | rsc.org |

| Boryl Allylation | Azetine | Cu/bisphosphine catalyst, B₂pin₂, Allyl phosphate | 2-Allyl-3-borylazetidine | nih.govnih.gov |

Stereochemical Integrity During Transformations

The presence of two adjacent stereocenters at C2 and C3 in this compound makes the stereochemical outcome of its reactions a critical aspect. Understanding the factors that govern retention, inversion, and epimerization is essential for its application in stereoselective synthesis.

Retention vs. Inversion of Configuration

The stereochemical course of a reaction at a chiral center is fundamentally dictated by the reaction mechanism. For nucleophilic substitution reactions at the C3 position, the outcome can be either retention or inversion of the hydroxyl group's configuration.

An Sₙ2-type mechanism, characterized by a backside attack of the nucleophile, will lead to an inversion of configuration at the C3 center. This is a common pathway for nucleophilic substitution on secondary alcohols after activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate).

In the context of C-H functionalization, the stereochemical outcome is also highly dependent on the mechanism. For the directed C(sp³)–H arylation of azetidines, the reaction has been shown to proceed with high stereospecificity, meaning the stereochemistry of the starting material is largely preserved in the product. acs.org

Epimerization Pathways of the Methyl and Hydroxyl Stereocenters

Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a competing and often undesirable process during chemical transformations. For this compound, the stereocenters at C2 (bearing the methyl group) and C3 (bearing the hydroxyl group) are susceptible to epimerization under certain conditions.

Epimerization at C3: The stereocenter bearing the hydroxyl group can epimerize under conditions that facilitate a reversible reaction at this position. For example, oxidation of the C3-hydroxyl group to a ketone would lead to the loss of this stereocenter. A subsequent reduction of the resulting ketone could then potentially lead to a mixture of diastereomers, including the epimerized product.

Epimerization at C2: The stereocenter at C2, adjacent to the nitrogen atom, is potentially susceptible to epimerization via the formation of an enamine or an iminium ion intermediate, particularly if the nitrogen is unprotected or appropriately substituted. Deprotonation at the C2 position, facilitated by a strong base, could lead to a planar intermediate that, upon reprotonation, could yield a mixture of epimers. However, the stereochemical integrity at the α-carbon of N-heterocycles is often maintained under many reaction conditions. For instance, in the directed C–H arylation of a D-azetidine-2-carboxylic acid derivative, epimerization at the α-position was avoided by careful control of the reaction conditions, specifically the amount of base used. acs.org

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is fundamental to predicting and controlling the outcome of chemical transformations involving this compound. While specific mechanistic studies on this exact compound are limited, insights can be drawn from related azetidine chemistry.

Ring-Opening Reactions: The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents. rsc.org Nucleophilic ring-opening reactions of azetidines are generally regioselective. magtech.com.cn In the case of unsymmetrical azetidines, electronic and steric effects control which C-N bond is cleaved. For 2-substituted azetidines, nucleophilic attack often occurs at the less substituted C4 position or at the C2 position if it is activated by an adjacent group. magtech.com.cn Lewis acid activation of the nitrogen atom can facilitate ring-opening by enhancing the electrophilicity of the ring carbons. Theoretical studies on the ring-opening of 2-methylaziridine, a three-membered ring analogue, have shown that the reaction can proceed via both frontside and backside attack, with the latter being favored and proceeding in a stepwise manner through a zwitterionic intermediate. researchgate.net

Copper-Catalyzed Boryl Allylation of Azetines: Mechanistic studies, including kinetic analysis, on the copper-catalyzed boryl allylation of azetines to form 2,3-disubstituted azetidines suggest a plausible pathway. nih.govnih.gov The reaction is believed to initiate with a fast borylcupration of the azetine C=N bond. This is followed by a rate-determining allylation step that proceeds via an Sₙ2′ pathway. nih.govnih.gov This proposed mechanism accounts for the high regio-, enantio-, and diastereoselectivities observed in the formation of the 2,3-disubstituted azetidine products. nih.govnih.gov

Computational and Theoretical Investigations of 2s,3s 2 Methylazetidin 3 Ol

Conformational Analysis and Ring Pucker Dynamics

The four-membered azetidine (B1206935) ring is not planar and exhibits a dynamic puckering motion. For N-alkyl-2-arylazetidines, this involves four different conformational isomers. However, conformers with the aryl ring in a pseudo-axial position are generally unstable due to steric strain. lookchem.com The substitution pattern significantly influences the conformational preferences of the azetidine ring. In the case of (2S,3S)-2-methylazetidin-3-ol, the methyl and hydroxyl groups introduce additional stereochemical considerations.

Electronic Structure and Bonding Characteristics

The electronic structure of azetidine derivatives is characterized by the strained four-membered ring, which influences bond lengths, bond angles, and electron distribution. The nitrogen atom's lone pair plays a crucial role in the molecule's reactivity and basicity. Natural Bond Orbital (NBO) analysis is a powerful computational tool to probe the electronic structure. uni-muenchen.denumberanalytics.com NBO analysis transforms the complex many-electron wavefunction of a molecule into localized bonds and lone pairs, providing a chemically intuitive picture of the bonding. uni-muenchen.de

In substituted azetidines, NBO analysis can reveal the hybridization of atomic orbitals and the nature of the bonds. For example, it can quantify the delocalization of the nitrogen lone pair and its interaction with adjacent orbitals. acs.org The introduction of a methyl group at the C2 position and a hydroxyl group at the C3 position in this compound will undoubtedly perturb the electronic structure of the parent azetidine ring. The electronegative oxygen atom of the hydroxyl group will induce a polarization of the C-O bond and influence the charge distribution in its vicinity.

A general NBO analysis of a molecule provides details on bond composition, including the percentage of localization on each atom and their hybridizations. For a C-O bond, it typically shows a polar character with higher electron density on the oxygen atom. uni-muenchen.de This type of analysis for this compound would elucidate the specific electronic effects of the substituents.

Strain Energy and Conformational Flexibility

Azetidine rings possess significant ring strain energy, experimentally determined to be around 25.2 kcal/mol, which is comparable to that of aziridines (26.7 kcal/mol) and substantially higher than that of pyrrolidines (5.8 kcal/mol). clockss.org This high strain energy is a driving force for many of the reactions that azetidines undergo, particularly ring-opening reactions. clockss.org The synthesis of azetidines is challenging due to the energetically unfavorable formation of the strained four-membered ring. bham.ac.uk

Computational methods, such as homodesmotic reactions, are employed to calculate the strain energy of cyclic compounds. researchgate.netacs.org These calculations have been applied to various heterocyclic systems to provide reliable estimates of their strain energies. acs.org

| Compound | Ring Size | Experimental Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 clockss.org |

| Azetidine | 4 | 25.2 clockss.org |

| Pyrrolidine (B122466) | 5 | 5.8 clockss.org |

| Piperidine (B6355638) | 6 | 0 clockss.org |

Quantum Chemical Calculations for Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties. nih.gov For this compound, these calculations can provide valuable information on its geometry, stability, and spectroscopic characteristics. DFT methods like B3LYP and M06-2X, combined with appropriate basis sets such as 6-31G* or TZVP, are commonly used for these purposes. nih.gov

These computational approaches can be used to model the puckered conformations of the azetidine ring and validate the models against experimental data, such as that from IR spectroscopy. Furthermore, quantum chemical calculations can predict thermochemical properties, which are crucial for understanding the stability and reactivity of the molecule. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation barriers. nih.govfrontiersin.org This is particularly valuable for understanding the synthesis and reactivity of strained molecules like this compound. DFT calculations have been successfully employed to study the mechanisms of various reactions involving azetidines.

For instance, in the synthesis of azetidines from epoxy amines, DFT calculations have shown that the transition state energy for the formation of the azetidine ring can be lower than that for the competing formation of a pyrrolidine ring, explaining the observed regioselectivity. nih.govfrontiersin.org Similarly, computational studies have been used to understand the deconstructive isomerization of azetidinols, where the calculations supported a proposed mechanism involving a concerted proton transfer and ring-opening process. rsc.orgresearchgate.net In another example, DFT calculations were used to rationalize the regiodivergence in the lithiation of substituted azetidines. acs.org

These examples demonstrate the utility of computational modeling in predicting reaction outcomes and understanding the underlying mechanistic details of reactions involving azetidine derivatives.

| Reaction Type | Computational Finding | Reference |

|---|---|---|

| Azetidine synthesis from epoxy amines | Lower transition state energy for azetidine formation explains regioselectivity. | nih.govfrontiersin.org |

| Deconstructive isomerization of azetidinols | Supported a concerted proton transfer and ring-opening mechanism. | rsc.orgresearchgate.net |

| Lithiation of substituted azetidines | Rationalized the observed regiodivergence. | acs.org |

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and characterization. The prediction of NMR chemical shifts (¹H and ¹³C) using DFT calculations has become a standard tool in organic chemistry. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov The accuracy of the predicted shifts can depend on the choice of the DFT functional, the basis set, and the geometry used for the calculation. nih.gov

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using quantum chemical methods. crystalsolutions.eu These calculations can help in the assignment of experimental vibrational spectra and provide insights into the vibrational modes of the molecule. lippertt.ch For this compound, predicting the vibrational frequencies would be particularly useful for identifying the characteristic stretches of the O-H, N-H, and C-N bonds within the strained ring system. Isotopic substitution can be modeled computationally to aid in the assignment of specific vibrational bands. crystalsolutions.eu

The combination of experimental and computationally predicted spectroscopic data provides a powerful approach for the unambiguous characterization of complex molecules like this compound.

Applications of 2s,3s 2 Methylazetidin 3 Ol in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The inherent chirality and functional group arrangement of (2S,3S)-2-methylazetidin-3-ol make it an attractive starting material for the synthesis of intricate molecules. Its structural features can be strategically exploited to introduce stereocenters and build complex frameworks with high degrees of regio- and stereocontrol.

Construction of Polycyclic and Spirocyclic Systems

The strained four-membered ring of this compound can participate in various ring-opening and ring-expansion reactions, providing access to larger heterocyclic systems. Furthermore, the hydroxyl and amino functionalities serve as handles for the annulation of additional rings, leading to the formation of polycyclic structures.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science. cambridgescholars.com The synthesis of spirocyclic systems often involves the intramolecular cyclization of a suitable precursor. nih.gov this compound can be elaborated into intermediates that, upon cyclization, yield spiro-heterocycles incorporating the azetidine (B1206935) core. For instance, the nitrogen atom of the azetidine can act as a nucleophile in an intramolecular reaction to form a spirocyclic piperidine (B6355638) or other nitrogen-containing ring systems. nih.govmdpi.com The synthesis of spirocyclic nitroxides, for example, has been achieved through various strategies involving the condensation of ketones with amines. mdpi.com

A general approach to spirocycles involves the alkylation of a cyclic ketone enolate with a bifunctional electrophile, leading to a spiro-annulated product. In the context of this compound, the hydroxyl group can be converted into a leaving group, and the nitrogen can be protected, setting the stage for subsequent alkylation and cyclization steps to form spirocyclic structures.

Role in Total Synthesis Methodologies

The utility of this compound as a chiral building block is prominently featured in the total synthesis of natural products and other complex target molecules. Its pre-defined stereochemistry allows for the efficient introduction of chiral centers, often streamlining synthetic routes and avoiding tedious resolution steps. google.com

A notable application of azetidine derivatives is in the synthesis of complex alkaloids and other biologically active compounds. For example, a regio- and diastereoselective two-step method has been developed for the synthesis of alkaloid-type azetidines from simple starting materials. acs.orgresearchgate.netsemanticscholar.org This method relies on the kinetically controlled formation of the four-membered ring. acs.orgresearchgate.netsemanticscholar.org While this specific example does not directly use this compound, it highlights the importance of substituted azetidines in constructing complex molecular frameworks.

In a different context, the synthesis of a potent EGFR mutant inhibitor, BLU-945, involved the use of a chiral 2-methylazetidin-3-ol (B3247528) derivative. nih.gov The introduction of the methyl group on the azetidine ring led to a significant improvement in potency. nih.gov Subsequent modifications, including the addition of a hydroxyl group at the 3-position, further optimized the compound's properties, demonstrating the value of this scaffold in drug discovery. nih.gov

Utility in Asymmetric Catalysis

The chiral environment provided by this compound makes it a valuable component in the design of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a wide range of chemical transformations.

Design and Synthesis of Ligands Incorporating the Azetidinol (B8437883) Scaffold

The hydroxyl and secondary amine functionalities of this compound are ideal for derivatization to create bidentate or multidentate ligands. For example, the nitrogen atom can be functionalized with a phosphine-containing group, and the hydroxyl group can be etherified or esterified to introduce another coordinating atom. The rigid azetidine framework helps to create a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical communication during the catalytic cycle.

The synthesis of such ligands often involves standard protection-deprotection and functional group interconversion strategies. The secondary amine can be protected, for instance with a Boc group, to allow for selective modification of the hydroxyl group. Subsequent deprotection and functionalization of the nitrogen atom would then yield the desired ligand. The development of chiral amino alcohol ligands for enantioselective additions of organozincs to aldehydes is a well-established area of research, and the principles can be applied to ligands derived from this compound. scirp.org

Application in Enantioselective Transformations (e.g., Michael Additions, Ring-Opening Reactions)

Ligands derived from this compound have the potential to be effective in a variety of enantioselective transformations.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful carbon-carbon bond-forming reaction. Chiral ligands are often employed to control the stereochemical outcome of this reaction. Ligands incorporating the this compound scaffold can be used in conjunction with various metal catalysts, such as copper or nickel, to promote enantioselective Michael additions. nih.govrug.nlresearchgate.net The stereochemistry of the ligand dictates the facial selectivity of the nucleophilic attack on the Michael acceptor.

| Catalyst System | Reaction | Enantiomeric Excess (ee) |

| Ni(acac)₂ / Chiral Amino Alcohol Ligand | Diethylzinc addition to chalcone | Up to 59% |

| Cu(I) / Chiral Phosphine Ligand | Grignard reagent addition to enones | Variable |

| Organocatalyst (e.g., thiourea-based) | Nitroalkane addition to enals | High |

Ring-Opening Reactions: The asymmetric ring-opening of epoxides and other strained rings with nucleophiles is another important transformation that can be catalyzed by chiral complexes. A catalyst featuring a ligand derived from this compound could be employed to enantioselectively open a meso-epoxide, for example. The chiral environment of the catalyst would differentiate between the two enantiotopic C-O bonds of the epoxide, leading to the preferential formation of one enantiomer of the product. Research has shown that titanium tetrahalides can promote the ring-opening of 2-mono-substituted azetidin-3-ones, indicating the susceptibility of the azetidine ring to such transformations. researchgate.net

Contributions to New Synthetic Methodologies and Chemical Reactions

The unique reactivity of the strained azetidine ring in this compound has led to the development of novel synthetic methodologies. For instance, the ring can undergo strain-release-driven reactions to form larger, more complex structures.

One such methodology involves the rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes to prepare various nitrogen-containing heterocycles. researchgate.net While not directly involving this compound, this illustrates the potential for developing new reactions based on heterocyclic scaffolds.

Furthermore, the development of one-pot methods for the synthesis of highly substituted heterocycles, such as oxetan- and azetidin-3-ones, highlights the ongoing efforts to create efficient and divergent synthetic routes. researchgate.net These methods often rely on a sequence of reactions, such as base-induced cyclization followed by a Horner-Wadsworth-Emmons olefination. researchgate.net The principles behind these methodologies could be applied to this compound to access a wider range of functionalized derivatives.

The table below summarizes some of the key synthetic transformations where this compound or related azetidine derivatives serve as important precursors or catalysts.

| Reaction Type | Reagents and Conditions | Product Type |

| Spirocyclization | Intramolecular nucleophilic substitution | Spirocyclic heterocycles |

| Asymmetric Michael Addition | Chiral ligand/metal catalyst, Michael acceptor, nucleophile | Enantioenriched adducts |

| Asymmetric Ring-Opening | Chiral catalyst, meso-epoxide, nucleophile | Chiral amino alcohols |

| Diastereoselective Alkylation | Strong base, electrophile | Substituted azetidines |

| C-H Activation/Cyclization | Rh(III) catalyst, alkyne, azo compound | Polycyclic heterocycles |

Role in Peptidomimetic and Non-Natural Amino Acid Chemistry

The incorporation of conformationally constrained structural motifs is a cornerstone of modern medicinal chemistry, particularly in the design of peptidomimetics and non-natural amino acids. These modifications aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, thereby enhancing their therapeutic potential. nih.gov The four-membered ring of azetidine has emerged as a valuable scaffold for this purpose. Its strained nature and defined stereochemistry allow for the creation of rigid building blocks that can be used to control the backbone and side-chain conformations of peptides. nih.govresearchgate.net

This compound, a chiral substituted azetidine, represents a versatile building block in this context. The presence of both a hydroxyl group and a methyl group on the rigid azetidine ring offers specific stereochemical and functional handles for synthetic elaboration. These features allow it to be used as a surrogate for natural amino acids or as a core element in the synthesis of novel, non-proteinogenic amino acids designed to impart specific structural constraints on a peptide chain. nih.govresearchgate.net The stability of amides derived from 3-hydroxyazetidine at physiological pH further underscores their value as components for creating peptide isosteres. nih.gov

Research Findings: Application as a Key Synthetic Intermediate

While direct literature detailing the incorporation of this compound is limited, extensive research on its diastereomers highlights the synthetic utility of the 2-methylazetidin-3-ol scaffold. A notable example is the stereospecific synthesis of BLU-945, a potent and selective next-generation inhibitor of mutant epidermal growth factor receptor (EGFR) for the treatment of non-small-cell lung cancer. acs.org In this synthesis, the closely related diastereomer, (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol, serves as a crucial chiral building block.

The research demonstrates a key synthetic strategy for utilizing the azetidinol scaffold. The hydroxyl group is first activated, typically by conversion to a mesylate, which then allows for nucleophilic displacement to introduce further complexity and link the azetidine ring to other parts of the target molecule. acs.org

The key steps in the utilization of the 2-methylazetidin-3-ol scaffold in the synthesis of BLU-945 are outlined below:

Activation of the Hydroxyl Group: The commercially available (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol is treated with methanesulfonyl chloride to form the corresponding mesylate. This reaction converts the poorly leaving hydroxyl group into a good leaving group, facilitating the subsequent substitution reaction. acs.org

Nucleophilic Displacement: The activated mesylate is then subjected to a nucleophilic substitution reaction. This step introduces a new functional group or molecular fragment at the C-3 position of the azetidine ring with inversion of stereochemistry. acs.org

This synthetic approach showcases how the 2-methylazetidin-3-ol core can be effectively integrated into complex, biologically active molecules. The defined stereochemistry of the starting material is critical for ensuring the correct final stereochemistry of the drug, which is often essential for its pharmacological activity. acs.org The exploration of such substituted azetidines, including the (2S,3S) isomer, is a key strategy for tuning the pharmacological properties of drug candidates. acs.org

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol |  | Chiral starting material |

| (2R,3S)-1-benzhydryl-2-methylazetidin-3-yl methanesulfonate |  | Activated intermediate for nucleophilic substitution |

| BLU-945 |  | Final biologically active product (EGFR inhibitor) |

The use of such building blocks is integral to creating non-natural amino acids that can induce specific secondary structures, like γ-turns, in peptides, thereby influencing their biological activity. researchgate.net The principles demonstrated in the synthesis of BLU-945 are directly applicable to this compound for the development of novel peptidomimetics and pharmacologically active agents.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Chiral Azetidinols

The demand for enantiomerically pure azetidinols necessitates a move beyond traditional multi-step, resource-intensive synthetic protocols. Future research is heavily focused on developing more efficient, sustainable, and scalable methods to access (2S,3S)-2-methylazetidin-3-ol. Key areas of investigation include biocatalysis, organocatalysis, and C-H functionalization strategies.

Biocatalysis: The use of enzymes offers unparalleled stereoselectivity under mild, aqueous conditions. Research is directed towards identifying or engineering enzymes like ketoreductases (KREDs) or hydrolases that can resolve racemic precursors or perform asymmetric transformations to directly yield the (2S,3S) isomer. For instance, the enzymatic reduction of a prochiral azetidinone precursor could provide a direct, highly enantioselective route.

Asymmetric Organocatalysis: Metal-free catalytic systems are a cornerstone of green chemistry. Future work will likely explore the use of chiral Brønsted acids or proline-derived catalysts to mediate intramolecular cyclizations of acyclic amino-epoxide or amino-halohydrin precursors, thereby setting both stereocenters in a single, highly controlled step.

Photocatalytic Cyclizations: Visible-light photoredox catalysis could enable novel radical-based pathways for azetidine (B1206935) ring formation from unsaturated amine precursors, offering access to unique reactivity manifolds that are inaccessible via thermal methods.

The following table compares the prospective advantages of these emerging synthetic strategies.

| Strategy | Key Advantage | Potential Challenge | Stereocontrol Mechanism |

|---|---|---|---|

| Biocatalysis | Exceptional enantioselectivity (>99% ee); mild, aqueous conditions; high sustainability. | Enzyme discovery and engineering; substrate scope limitations. | Enzyme active site architecture. |

| Asymmetric Organocatalysis | Metal-free; operational simplicity; readily available catalysts. | Catalyst loading; achieving high diastereoselectivity for the syn product. | Transition state organization by the chiral catalyst. |

| Photocatalytic Cyclization | Access to novel reaction pathways; mild conditions; use of visible light as a reagent. | Control of radical side reactions; quantum yield efficiency. | Substrate control or use of chiral photosensitizers. |

Exploration of Unprecedented Reactivity Patterns of the Azetidine Ring

The inherent ring strain of the azetidine core in this compound is a source of latent chemical energy. While classical N- and O-functionalizations are well-understood, future research aims to harness this strain in novel and productive ways.

Strain-Release Diversification: Research will focus on developing catalytic protocols for selective ring-opening or ring-expansion reactions. For example, transition-metal-catalyzed ring-opening with carbon nucleophiles could generate valuable chiral γ-amino alcohol derivatives. Conversely, controlled ring expansion, such as a Lewis acid-mediated rearrangement, could provide access to stereodefined pyrrolidines.

Directed C-H Functionalization: The hydroxyl group can act as a directing group to guide a transition metal catalyst to selectively activate and functionalize the C-H bonds on the azetidine ring itself. This would allow for the late-stage installation of new substituents at the C4 position, dramatically increasing the molecular diversity accessible from a single chiral precursor.

Electrochemical Activation: Anodic oxidation of the azetidine nitrogen could generate a highly reactive cation radical intermediate. Trapping this species with various nucleophiles would represent a new method for C-N bond formation and the synthesis of complex nitrogen-containing scaffolds, a process difficult to achieve through traditional two-electron pathways.

| Reactivity Type | Driving Force | Key Catalyst/Reagent | Potential Synthetic Outcome |

|---|---|---|---|

| Catalytic Ring-Expansion | Release of ring strain (~26 kcal/mol) | Lewis acids (e.g., Sc(OTf)₃) or Rh(II) catalysts | Stereodefined substituted pyrrolidines |

| Directed C4-H Arylation | Chelation assistance from the C3-hydroxyl group | Palladium or Ruthenium catalysts | Synthesis of 3,4-disubstituted azetidines |

| Anodic C-N Coupling | Electrochemical oxidation | Undivided electrochemical cell, supporting electrolyte | Coupling of the azetidine with heterocycles or arenes |

Advanced Computational Tools for Predicting Azetidinol (B8437883) Behavior

Predictive modeling is becoming indispensable in chemical research. For this compound, advanced computational tools are poised to accelerate discovery by forecasting reactivity, conformational preferences, and interactions with other molecules.

Machine Learning (ML) for Reaction Optimization: ML algorithms, trained on datasets of azetidine reactions, could predict the outcomes (yield, stereoselectivity) of new transformations under various conditions. This would enable in-silico screening of catalysts and reagents, drastically reducing experimental effort.

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand its behavior in biological or complex chemical systems, QM/MM simulations will be crucial. These models treat the azetidinol with high-accuracy quantum mechanics while the surrounding environment (e.g., solvent, protein active site) is modeled with computationally cheaper molecular mechanics, providing a realistic picture of its interactions.

Automated Reaction Pathway Discovery: Algorithms designed to explore potential energy surfaces can uncover unexpected, low-energy reaction pathways. Applying these tools to this compound could reveal novel, synthetically viable transformations that have not yet been considered.

| Computational Method | Primary Application | Key Predicted Parameter |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state energies and reaction barriers. | Activation energy (Ea), reaction thermochemistry (ΔH). |

| Machine Learning (ML) | Predicting reaction outcomes based on existing data. | Yield (%), enantiomeric excess (ee %), diastereomeric ratio (dr). |

| QM/MM Simulations | Modeling interactions in complex environments (e.g., solvents, enzymes). | Binding affinity, conformational dynamics, solvent effects. |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis offers significant advantages in terms of safety, scalability, and efficiency. Integrating the synthesis and derivatization of this compound into these platforms is a key future direction.

Continuous Flow Synthesis: Developing a telescoped, multi-step flow synthesis of the azetidinol would allow for its on-demand production without the isolation of potentially unstable intermediates. The enhanced heat and mass transfer in microreactors provides superior control over exothermic or fast reactions common in strained-ring chemistry.

Automated Derivatization: A flow platform could be directly coupled to subsequent reaction modules for the automated derivatization of the azetidinol's amine or hydroxyl group. This would enable the rapid generation of a library of analogues for screening purposes.

Self-Optimizing Systems: By integrating in-line analytical techniques (e.g., HPLC, IR spectroscopy) with a control algorithm, a "self-optimizing" synthesis platform can be created. The system would autonomously vary parameters like temperature, residence time, and stoichiometry to find the optimal conditions for a given transformation of this compound, accelerating process development.

Opportunities in Materials Science and Polymer Chemistry (excluding specific product properties/applications)

The unique structural and stereochemical features of this compound make it an intriguing building block for the construction of advanced materials and polymers. Research in this area will focus on how its structure can be leveraged to create novel macromolecular architectures.

Chiral Monomer for Ring-Opening Polymerization (ROP): The strained azetidine ring is an ideal candidate for ROP. The use of an enantiomerically pure monomer like this compound can lead to the formation of stereoregular polymers, such as isotactic poly(amino ether)s. The polymerization can be initiated at the nitrogen or by activating the ring, leading to different polymer backbones.

Scaffold for Supramolecular Assemblies: The defined stereochemistry and hydrogen-bonding capabilities (from the -OH and N-H groups) make this molecule a valuable node for creating ordered, three-dimensional supramolecular networks or chiral metal-organic frameworks (MOFs). The rigidity and specific geometry of the azetidine ring can enforce a particular packing or network topology.

Monomer for Step-Growth Polymerization: The bifunctional nature of the molecule (secondary amine and secondary alcohol) allows it to act as an A-B type monomer in step-growth polymerizations. For example, reaction with diacyl chlorides or diisocyanates could lead to the formation of novel chiral polyamides or polyurethanes, where the azetidine unit is incorporated directly into the polymer backbone.

| Assembly Strategy | Reactive Sites Utilized | Resulting Structural Feature | Potential Material Class |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Azetidine ring (C-N bond cleavage) | Stereoregular polymer backbone | Poly(amino ether)s |

| Step-Growth Polymerization | Amine (N-H) and Alcohol (-OH) | Chiral repeating unit in backbone | Chiral Polyamides, Polyesters, Polyurethanes |

| Supramolecular Assembly | -OH and N-H for H-bonding; N for metal coordination | Chiral node in a 3D network | Hydrogen-bonded Organic Frameworks, Chiral MOFs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.